molecular formula C26H19ClN2S2 B2968767 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 670271-20-2

4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine

Cat. No. B2968767
CAS RN: 670271-20-2
M. Wt: 459.02
InChI Key: ZQIDAXCRCFSZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The compound 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been explored for its potential in synthesizing new pyrimidines and condensed pyrimidines with antimicrobial activities. In a study, various derivatives were synthesized through reactions involving benzylidenemalononitrile and methyl iodide, yielding products with significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the compound's utility in developing new antimicrobial agents (Abdelghani et al., 2017).

Crystal Structure Analysis

Research on pyrimethamine, a related antifolate drug used in anti-malarial chemotherapy, has shown that pyrimidine and aminopyrimidine derivatives, similar in structure to 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, are significant for their natural occurrence and biological importance. Crystal structure analysis of such compounds provides insights into their potential interactions and applications in medical chemistry, revealing detailed binding modes and associations that could be relevant for the development of new therapeutic agents (Balasubramani et al., 2007).

Antimicrobial and Antifungal Activity

Another study on thienopyrimidine derivatives, including structures similar to 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, demonstrated their synthesis and subsequent evaluation for antimicrobial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains, indicating their potential as new antimicrobial and antifungal agents. Such research underscores the versatility of thienopyrimidine derivatives in the development of new therapeutic drugs (Kolisnyk et al., 2015).

Nonlinear Optical (NLO) Properties

Research into the nonlinear optical (NLO) properties of thienopyrimidine derivatives has revealed significant potential in fields such as medicine and nonlinear optics. Studies have demonstrated that derivatives of 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine exhibit considerable NLO characteristics, making them suitable for optoelectronic applications. These findings highlight the importance of such compounds in the development of new materials with advanced optical properties (Hussain et al., 2020).

Mechanism of Action

properties

IUPAC Name

4-benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2S2/c1-17-22(18-12-14-21(27)15-13-18)23-25(30-17)28-16-29-26(23)31-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIDAXCRCFSZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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